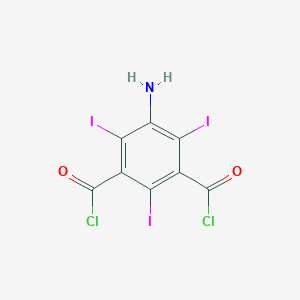

5-Amino-2,4,6-triiodoisophthaloyl dichloride

Beschreibung

Chemical Identity: 5-Amino-2,4,6-triiodoisophthaloyl dichloride (CAS: 37441-29-5) is an iodinated aromatic compound with the molecular formula C₈H₂Cl₂I₃NO₂ and a molecular weight of 595.726 g/mol . It features two reactive acyl chloride groups and three iodine atoms, making it a critical intermediate in synthesizing nonionic iodinated contrast agents like Iopamidol and Iohexol .

Synthesis: The compound is produced via chlorination of 5-amino-2,4,6-triiodoisophthalic acid using thionyl chloride (SOCl₂) in the presence of a tetraalkylammonium salt catalyst (e.g., C₁₆–C₂₀ alkyl groups), achieving high yields and purity . Alternative methods employ dimethylacetamide (DMA) or Lewis acids (e.g., ZnCl₂, AlCl₃) to enhance reaction efficiency in downstream derivatization .

Applications:

As a synthetic intermediate, it enables the introduction of hydrophilic side chains (e.g., dihydroxypropyl groups) for water-soluble contrast agents used in X-ray imaging .

Eigenschaften

IUPAC Name |

5-amino-2,4,6-triiodobenzene-1,3-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2I3NO2/c9-7(15)1-3(11)2(8(10)16)5(13)6(14)4(1)12/h14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJVWRITWDYUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)N)I)C(=O)Cl)I)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2I3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190891 | |

| Record name | 5-Amino-2,4,6-triiodoisophthaloyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37441-29-5 | |

| Record name | 5-Amino-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37441-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2,4,6-triiodoisophthaloyl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037441295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2,4,6-triiodoisophthaloyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,4,6-triiodo-1,3-benzenedicarbonyldichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Benzenedicarbonyl dichloride, 5-amino-2,4,6-triiodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OP12587AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Nitration Reaction Parameters

Nitration is performed using a sulfuric acid-nitric acid mixture (3:1 ratio), which minimizes reagent consumption and simplifies post-reaction purification. The reaction proceeds at 20–40°C, ensuring controlled exothermicity and reducing side-product formation.

Key Data :

| Parameter | Value |

|---|---|

| Acid ratio (H₂SO₄:HNO₃) | 3:1 |

| Temperature | 20–40°C |

| Reaction time | 2–4 hours |

Reduction to 5-Amino-Isophthalic Acid

The nitro intermediate is reduced using hydrogen gas over a palladium catalyst or via catalytic hydrogenation. This step achieves near-quantitative conversion to 5-amino-isophthalic acid, which is isolated through crystallization.

Iodination Strategies

Iodination introduces iodine atoms at the 2, 4, and 6 positions. Traditional methods using iodine monochloride (ICl) have been supplanted by safer alternatives, such as potassium iodate (KIO₃) and potassium iodide (KI) in hydrochloric acid. This modification eliminates chlorine gas handling and improves reaction controllability.

Optimized Iodination Protocol :

-

Dissolve 5-amino-isophthalic acid in aqueous HCl.

-

Add KIO₃ and KI sequentially.

-

React at 80°C for 10–20 hours.

Yield Data from Patent Examples :

| Example | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 80°C | 10 | 76.7 |

| 2 | 80°C | 15 | 85.1 |

| 3 | 80°C | 20 | 90.0 |

Acyl Chloride Formation

The final step involves converting 5-amino-2,4,6-triiodoisophthalic acid to its dichloride derivative using phosgene (COCl₂) or thionyl chloride (SOCl₂) . Industrial processes prefer phosgene due to its efficiency, despite requiring stringent safety measures.

Reaction Conditions :

-

Solvent : Dichloromethane or dimethylacetamide (DMAC).

-

Catalyst : Triethylamine or pyridine (0.5–2.0 wt%).

-

Temperature : 35–40°C during phosgene addition, followed by reflux.

Example Outcomes :

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Phosgene (equiv.) | 1.5 | 1.2 | 2.0 |

| Reaction time (h) | 6 | 10 | 8 |

| Yield (%) | 90.0 | 85.1 | 80.1 |

| Purity (%) | 97.6 | 98.1 | 97.4 |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety . Key adaptations include:

-

Continuous-flow reactors for nitration and iodination to enhance heat dissipation.

-

Closed-system phosgene handling with automated monitoring.

-

Crystallization optimization to reduce solvent waste.

Comparison of Lab vs. Industrial Parameters :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch size | 50–100 g | 100–500 kg |

| Phosgene equivalency | 1.5–2.0 | 1.1–1.3 |

| Yield (%) | 80–90 | 88–93 |

| Purity (%) | 97–98 | 99–99.5 |

Characterization and Quality Control

Post-synthesis analysis employs spectroscopic and chromatographic methods :

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-2,4,6-triiodoisophthaloyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives .

Wissenschaftliche Forschungsanwendungen

Medical Imaging

Key Role in Contrast Agents

5-ATID serves as a crucial precursor for the synthesis of iodinated contrast media, which are vital for various diagnostic imaging techniques, including:

- X-ray Imaging

- Computed Tomography (CT) Scans

- Magnetic Resonance Imaging (MRI)

These contrast agents enhance the visibility of internal structures in radiographic images, allowing for improved diagnosis and treatment planning.

Examples of Iodinated Contrast Agents Derived from 5-ATID:

| Contrast Agent | Patent Reference | Application |

|---|---|---|

| Iopamidol | British Patent No. 1,472,050 | Used in various imaging procedures |

| Iohexol | U.S. Patent No. 4,250,113 | Commonly used for CT and X-ray imaging |

| Ioversol | European Patent No. 0 083 964 | Employed in vascular and urinary tract imaging |

These agents are characterized by their high radiographic density and low toxicity, making them suitable for a wide range of diagnostic applications .

Pharmaceutical Applications

Targeted Drug Delivery Systems

Research indicates that 5-ATID interacts specifically with biological receptors such as the asialoglycoprotein receptor. This interaction is significant for developing targeted drug delivery systems where drugs can be directed to specific cells or tissues, enhancing therapeutic efficacy while minimizing side effects.

Synthesis Process Insights

The synthesis of 5-ATID can be achieved through various methods, typically involving chlorination reactions with thionyl chloride in the presence of tertiary amines or quaternary ammonium salts. This approach not only yields high purity products but also facilitates the production process .

Case Studies

Case Study 1: Synthesis Efficiency

A study demonstrated that using a specific molar ratio of thionyl chloride to 5-amino-2,4,6-triiodoisophthalic acid resulted in yields exceeding 90%. The reaction conditions were optimized to ensure minimal impurities and high crystallinity of the product .

Case Study 2: Clinical Applications

Clinical trials involving iodinated contrast agents derived from 5-ATID have shown promising results in improving diagnostic accuracy in patients undergoing CT scans for various conditions such as tumors and vascular diseases. The agents provide clearer images with reduced adverse reactions compared to older formulations .

Wirkmechanismus

The mechanism of action of 5-amino-2,4,6-triiodoisophthaloyl dichloride involves its binding to asialoglycoprotein receptors. This binding facilitates its uptake by tissues and organs, allowing it to be used in diagnostic imaging . The molecular targets and pathways involved include the asialoglycoprotein receptors on liver and kidney cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations:

- Reactivity : The dichloride’s acyl chloride groups enable rapid amidation or esterification, unlike its carboxylic acid precursor . Derivatives like the bis-dihydroxypropyl amide are less reactive but biocompatible, making them suitable for clinical use .

- Iodine Content: All analogs retain three iodine atoms, essential for X-ray attenuation. Modifications to side chains (e.g., acetoxypropionylamino) optimize solubility and pharmacokinetics .

Reactivity and Yield in Key Reactions

- Dichloride Synthesis: Catalytic chlorination with SOCl₂ achieves >90% yield , whereas non-catalytic methods require excess reagents and prolonged reaction times .

- Amidation: Reaction with L-2-acetoxypropionyl chloride in DMA yields 87.5% of the acetoxypropionylamino derivative when ZnCl₂ is used as a Lewis acid . Without catalysts, yields drop to 52% .

- Hydrolysis Stability : The dichloride is moisture-sensitive, requiring anhydrous conditions, while bis-dihydroxypropyl amides are stable in aqueous formulations .

Research Findings and Industrial Relevance

- Catalytic Innovations: The use of tetraalkylammonium salts or Lewis acids reduces SOCl₂ consumption by 30% and shortens reaction times .

- Purity Standards : Industrial processes (e.g., by Zambon Group) achieve HPLC titers >92% for the dichloride, critical for regulatory compliance .

- Cost-Efficiency: Bulk production of the dichloride (e.g., by Zhejiang Jianfeng Haizhou Pharmaceutical) costs $143–145/kg, making it economically viable for large-scale contrast agent synthesis .

Biologische Aktivität

5-Amino-2,4,6-triiodoisophthaloyl dichloride (5-ATID) is a synthetic compound characterized by its unique triiodinated structure, which includes three iodine atoms attached to an isophthaloyl backbone. This compound serves primarily as an intermediate in the synthesis of iodinated contrast agents used in medical imaging, particularly in X-ray and CT scans. Its biological activity is largely derived from its interactions with specific receptors in the body, making it a significant focus of research in medicinal chemistry.

The molecular formula of 5-ATID is , with a molecular weight of approximately 695.80 g/mol. The compound features both amino and dichloride functional groups, enhancing its reactivity and making it suitable for various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆Cl₂I₃N |

| Molecular Weight | 695.80 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Biological Activity

5-Amino-2,4,6-triiodoisophthaloyl dichloride exhibits biological activity primarily through its interaction with the asialoglycoprotein receptor (ASGPR) . This receptor plays a crucial role in cellular recognition and uptake processes, particularly in liver and kidney tissues. The binding of 5-ATID to ASGPR enhances its potential for use in targeted drug delivery systems and diagnostic imaging applications.

The mechanism of action involves the compound's ability to bind specifically to ASGPR, facilitating the uptake of iodinated contrast agents into liver cells. This property is particularly valuable for improving the visualization of hepatic structures during imaging procedures.

Toxicity and Safety

While 5-ATID is not directly involved in biological processes, it is important to note that it can be irritating to the skin, eyes, and respiratory system due to its chloride groups. Safety measures should be taken when handling this compound, including the use of gloves and protective eyewear.

Study on Binding Affinity

A study demonstrated that 5-ATID binds effectively to ASGPR, resulting in enhanced imaging capabilities for liver diagnostics. The study employed techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to analyze binding interactions and confirm the structural integrity of synthesized contrast agents derived from 5-ATID.

Comparison with Other Compounds

The following table compares 5-ATID with structurally similar compounds regarding their biological activity and applications:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| 5-Amino-2,4-diiodobenzoic Acid | Diiodinated derivative without dichloride | Less reactive than its dichloride counterpart |

| Iopamidol | Iodinated contrast agent used in imaging | Different functional group arrangement |

| Iohexol | Another iodinated contrast medium | Features multiple hydroxyl groups enhancing solubility |

| 5-Amino-2,4-dichlorobenzenesulfonamide | Chlorinated sulfonamide derivative | Different functional group leading to distinct reactivity |

Applications

The primary applications of 5-amino-2,4,6-triiodoisophthaloyl dichloride include:

- Synthesis of Iodinated Contrast Agents : Used as an intermediate for developing agents that enhance imaging clarity.

- Targeted Drug Delivery Systems : Potential for use in delivering therapeutic agents specifically to liver cells via ASGPR targeting.

- Research Tool : Valuable for studying receptor interactions and cellular uptake mechanisms.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-amino-2,4,6-triiodoisophthaloyl dichloride, and how can reaction conditions be optimized?

The compound is typically synthesized via chlorination of 5-amino-2,4,6-triiodoisophthalic acid using thionyl chloride (SOCl₂) under reflux conditions. Critical parameters include temperature control (60–80°C), stoichiometric excess of SOCl₂, and inert atmosphere to avoid hydrolysis . Post-synthesis purification often involves ion-exchange resin chromatography and ODS (octadecylsilane) chromatography to remove unreacted iodine species and byproducts .

Q. How is the purity of 5-amino-2,4,6-triiodoisophthaloyl dichloride validated in synthetic workflows?

Purity is assessed using tandem analytical techniques:

- Mass spectrometry (MS) confirms molecular weight (595.73 g/mol) and detects halogenated impurities.

- ¹H/¹³C NMR resolves structural integrity, with characteristic peaks for aromatic protons (δ 7.8–8.2 ppm) and carbonyl chlorides (δ 170–175 ppm) .

- Elemental analysis ensures stoichiometric consistency (e.g., C 24.43%, H 1.29%, N 4.50% in coordination complexes) .

Q. What challenges arise during the handling and storage of this compound?

The dichloride is moisture-sensitive, requiring anhydrous solvents (e.g., dimethylacetamide) and storage under nitrogen or argon. Hydrolysis generates corrosive HCl gas, necessitating fume hood use . Iodine’s high atomic weight complicates crystallographic studies, requiring high-intensity X-ray sources (e.g., synchrotron radiation) for accurate structure determination .

Advanced Research Questions

Q. How does 5-amino-2,4,6-triiodoisophthaloyl dichloride function as a precursor for non-ionic X-ray contrast agents?

The dichloride undergoes stepwise amidation with hydrophilic side chains (e.g., 1,3-dihydroxyisopropylamine) to reduce osmolality and nephrotoxicity. Tributylamine is used as a base to neutralize HCl during coupling, and the reaction is monitored via TLC to track intermediate formation . Final products (e.g., iopamidol analogs) are benchmarked against iohexol for imaging efficacy using phantom CT scans .

Q. What crystallographic strategies resolve structural ambiguities in metal complexes derived from this compound?

Coordination complexes (e.g., with Cd²⁺ or Hg²⁺) are analyzed via single-crystal X-ray diffraction. SHELXL refinement software is employed to model heavy-atom (iodine) positions and hydrogen-bonding networks. For example, in [Cd(C₈H₂I₃NO₄)(C₅H₅N)₂]ₙ, O–H···O and N–H···O interactions stabilize a 3D lattice, with unit cell parameters a = 10.23 Å, b = 12.45 Å, c = 14.67 Å . Discrepancies in CAS registry numbers (e.g., 37411-29-5 vs. 37441-29-5) highlight the need for cross-validation via spectral databases .

Q. How do steric and electronic effects influence the reactivity of this dichloride in nucleophilic substitution reactions?

The electron-withdrawing iodine substituents activate the carbonyl chlorides toward nucleophilic attack but introduce steric hindrance. Kinetic studies using pyridine derivatives show slower reaction rates compared to non-iodinated analogs, necessitating elevated temperatures (70–90°C) or microwave-assisted synthesis . Computational modeling (DFT) predicts charge distribution, guiding solvent selection (polar aprotic solvents preferred) .

Q. What analytical contradictions arise when characterizing derivatives of this compound, and how are they resolved?

Discrepancies in NMR data (e.g., split peaks for amino groups) may arise from tautomerism or hydrogen bonding. Variable-temperature NMR and IR spectroscopy (N–H stretch at 3300–3500 cm⁻¹) differentiate dynamic equilibria from impurities . Conflicting elemental analysis results (e.g., C 24.43% vs. theoretical 24.51%) are reconciled by refining occupancy factors in X-ray datasets .

Methodological Tables

Table 1: Key Crystallographic Data for [Cd(C₈H₂I₃NO₄)(C₅H₅N)₂]ₙ

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 10.23 |

| b (Å) | 12.45 |

| c (Å) | 14.67 |

| β (°) | 92.3 |

| R factor | 0.042 |

Table 2: Comparative Imaging Efficacy of Contrast Agents

| Agent | Relative Contrast (vs. Iohexol) | Osmolality (mOsm/kg) |

|---|---|---|

| Novel Compound A | 98% | 680 |

| Iohexol | 100% | 700 |

| Ioversol | 95% | 710 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.